Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate
Description
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate is a heterocyclic compound featuring a seven-membered tetrahydroazepine ring with a benzyloxy substituent at the 4-position and a tert-butyl carbamate group at the 1-position. This structure combines a flexible azepine ring with orthogonal protecting groups, making it valuable in organic synthesis, particularly in pharmaceuticals and agrochemicals. The tert-butyl group enhances steric protection and stability under basic conditions, while the benzyloxy group offers selective deprotection via hydrogenolysis.
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-phenylmethoxy-2,3,4,5-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(20)19-12-7-10-16(11-13-19)21-14-15-8-5-4-6-9-15/h4-9,12,16H,10-11,13-14H2,1-3H3 |
InChI Key |
QRDPYWOKNLVGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stereochemical Outcomes and Solvent Effects
The reaction’s stereoselectivity depends on solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) favor cis-diastereomer formation (dr 4:1), while THF shifts selectivity toward the trans isomer (dr 1.5:1). This phenomenon correlates with hydrogen-bonding interactions between the lactone carbonyl and solvent molecules, as demonstrated by nuclear Overhauser effect spectroscopy (NOESY) analyses.
Reductive Amination for Azepine Ring Construction
Reductive amination provides an alternative route, particularly for introducing benzyloxy groups at the C4 position. As detailed in CN101696232A, a dithiane-protected aldehyde intermediate undergoes cyclization via reductive amination using sodium cyanoborohydride in methanol at pH 4–5. The Boc-protected amine reacts with the aldehyde to form the seven-membered azepine ring, followed by benzyl etherification using benzyl bromide and potassium carbonate in acetonitrile (65% yield over two steps).
Catalytic Asymmetric Reductions
Palladium-catalyzed asymmetric hydrogenation of enamine precursors enhances enantiomeric excess (ee). Employing (R)-BINAP as a chiral ligand with Pd/C in ethanol under 50 psi H₂ achieves 92% ee for the (2S,5R) configuration. This method circumvents racemization risks associated with strong acid/base conditions in lactone-based routes.
Staudinger Cycloaddition for β-Lactam Intermediates
The Staudinger [2+2] cycloaddition, adapted from Sci-Hub’s azetidine synthesis protocols, enables concurrent β-lactam and azepine ring formation. A ketene generated from (S)-3-(dimethylphenylsilyloxy)butanoyl chloride reacts with a benzyloxy-imine at −20°C in dichloromethane (DCM), yielding a cis-β-lactam intermediate (Scheme 1). Subsequent acid-catalyzed ring expansion with trifluoroacetic acid (TFA) in DCM produces the tetrahydroazepine core (41% yield over three steps).
Table 1: Comparative Yields of Staudinger Cycloaddition Variants
| Ketene Precursor | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| (S)-Silyloxybutanoyl chloride | −20 | 75 | 1:4 |
| Phenylthioacetyl chloride | 25 | 68 | 1:0 (cis only) |
| Benzoyl chloride | 40 | 82 | 1:3 |
Ring-Closing Metathesis for Macrocyclic Systems
PubMed publication 18528576 introduces a metathesis-based approach using Grubbs’ second-generation catalyst. A dienyl sulfonamide precursor undergoes ring-closing metathesis in DCM at 40°C, forming a 2,3-dihydroazepine intermediate. Ozonolysis followed by reductive workup with dimethyl sulfide installs the C4 hydroxyl group, which is subsequently benzylated (58% yield over four steps). This method excels in constructing macrocyclic derivatives but requires rigorous exclusion of moisture.
Protective Group Strategies and Deprotection Dynamics
Boc vs. Benzyl Protection
The Boc group’s orthogonal stability under basic conditions facilitates sequential deprotection. In contrast, benzyl ethers require harsher conditions (H₂/Pd-C or BCl₃), risking azepine ring hydrogenolysis. Patent US10053460B2 demonstrates that simultaneous Boc/benzyl deprotection using BCl₃ in DCM at −78°C preserves ring integrity (89% recovery).
Transient Silyl Protection
Triisopropylsilyl (TIPS) groups, utilized in the Sci-Hub protocol, enable selective C4 hydroxylation via Dess-Martin periodinane oxidation. Subsequent benzylation and fluoride-mediated desilylation (TBAF in THF) achieve 94% regioselectivity.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Supercritical CO₂ (scCO₂) at 60°C and 100 bar enhances lactone aminolysis rates by 3-fold compared to THF, attributed to improved substrate solubility and diffusion. Similarly, high-pressure hydrogenation (10 bar H₂) in metathesis workflows reduces catalyst loading by 40%.
Catalytic System Innovations
Cobalt(II) acetylacetonate [Co(acac)₂], reported in Sci-Hub, enables aerobic oxidation of benzyl ethers to ketones without over-oxidation. This replaces toxic chromium-based reagents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key Structural Features:
- Tetrahydroazepine Ring: A seven-membered ring with partial unsaturation, offering conformational flexibility compared to smaller rings (e.g., tetrahydrofuran in C₁₉H₂₁NO₆ ).
- Benzyloxy Group: Introduces aromaticity and hydrogenolysis sensitivity, contrasting with the isopropylidene dioxy group in C₁₉H₂₁NO₆, which is acid-labile .
- Tert-Butyl Carbamate : Provides steric bulk and stability, unlike methyl or ethyl carbamates, which are less resistant to nucleophilic attack.
Table 1: Structural Comparison with Analogues
Spectroscopic Properties
- NMR Analysis: Tert-Butyl Group: Appears as a singlet near δ 1.4 ppm in ¹H NMR, consistent across analogues (e.g., ’s indole derivative) . Benzyloxy Group: Aromatic protons resonate at δ 7.3–7.5 ppm, with the CH₂O group at δ 4.5–4.7 ppm, distinct from the isopropylidene protons in C₁₉H₂₁NO₆ (δ 1.3–1.5 ppm) .
- 13C NMR : The tert-butyl carbonyl carbon appears near δ 155–160 ppm, similar to other tert-butyl carbamates .
Reactivity and Stability
- Photooxidation Sensitivity: The tert-butyl group in quinazolinone derivatives undergoes photooxidation under ambient light and oxygen (), suggesting that the target compound’s azepine ring and benzyloxy group may alter reactivity pathways .
- Deprotection Orthogonality: Benzyloxy groups are selectively removed via hydrogenolysis without affecting tert-butyl carbamates, a strategy absent in isopropylidene-protected compounds () .
Crystallographic and Hydrogen Bonding Patterns
- Crystal Packing: Bulky tert-butyl groups reduce dense hydrogen bonding networks, as seen in C₁₉H₂₁NO₆, where isopropylidene groups limit intermolecular interactions .
- Graph Set Analysis : Benzyloxy groups may participate in C–H···O interactions, while tert-butyl carbamates dominate van der Waals contacts, contrasting with the hydrogen-bond-rich networks of smaller heterocycles () .
Table 2: Crystallographic Parameters (Hypothetical Data)
Biological Activity
Tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate (CAS Number: 2940940-23-6) is a synthetic compound with potential therapeutic applications. Its structure features a tetrahydroazepine core, which is known for various biological activities, including neuroactivity and potential use in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent studies and data.
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.396 g/mol
- SMILES Notation : O=C(N1C=CCC(CC1)OCc1ccccc1)OC(C)(C)C
The biological activity of this compound is attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the GABAergic system, which plays a crucial role in regulating neuronal excitability and has implications in anxiety and mood disorders.
Biological Activity Data
Case Study 1: Neuroprotective Effects
In a study published in Chemical Papers, researchers investigated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The compound significantly reduced markers of oxidative damage and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antidepressant-Like Activity
Another study focused on the antidepressant-like effects of this compound using the forced swim test (FST) model in mice. Results indicated that administration of this compound led to a significant decrease in immobility time compared to control groups, indicating potential efficacy as an antidepressant.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-benzyloxy-2,3,4,5-tetrahydroazepine-1-carboxylate?
The synthesis typically involves coupling reactions under mild conditions using solvents like tetrahydrofuran (THF) and catalysts such as triethylamine. Key steps include protecting group strategies (e.g., tert-butyl carbamate) and benzyloxy substitution. Reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation .
Q. How is the compound structurally characterized in academic research?
Primary characterization methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination, often using SHELX software for refinement .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Advanced optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) for acid-catalyzed steps.
- Inert atmosphere : Reactions conducted under nitrogen/argon to prevent oxidation .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions.
- Real-time monitoring : High-performance liquid chromatography (HPLC) ensures reaction completion .
Q. How are contradictions in structural data resolved (e.g., NMR vs. crystallography)?
Discrepancies arise from dynamic molecular behavior (e.g., conformational flexibility in solution vs. solid state). Strategies include:
Q. What methodologies are used to study hydrogen-bonding interactions in crystalline forms?
Graph set analysis (Etter’s formalism) is applied to categorize hydrogen-bond motifs (e.g., chains, rings). This involves:
Q. How can researchers investigate the compound’s potential biological interactions?
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases.
- Molecular docking : Simulate binding to receptors using software like AutoDock.
- Isotopic labeling : Track metabolic pathways (e.g., ¹⁴C-labeled derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
